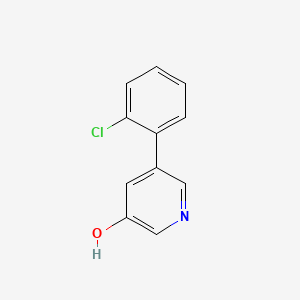

5-(2-Chlorophenyl)pyridin-3-ol

Description

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyridine motif is one of the most prevalent heterocyclic structures found in FDA-approved drugs and is integral to over 7,000 existing drug candidates. nih.govnih.gov Its significance stems from several key attributes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows it to interact with biological targets and improve the solubility and bioavailability of drug molecules. enpress-publisher.comresearchgate.net This feature is crucial for transforming less soluble compounds into viable therapeutic agents. researchgate.net

The versatility of the pyridine scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of drug candidates. enpress-publisher.comdovepress.com By replacing other aromatic or heterocyclic rings with a pyridine, researchers can enhance a molecule's potency, metabolic stability, permeability, and binding affinity for specific biological targets. nih.gov For instance, the substitution of a phenyl ring with a pyridine in a series of Cdc7 inhibitors led to a more than 500-fold improvement in biological potency. nih.gov

Pyridine derivatives have demonstrated a vast range of biological activities, leading to their use in treatments for a wide array of diseases. dovepress.comnih.gov Notable examples of pyridine-containing drugs include:

Isoniazid: An antibacterial agent for tuberculosis. nih.gov

Abiraterone: An anticancer agent for prostate cancer. nih.gov

Imatinib: A kinase inhibitor used in cancer therapy. nih.gov

Delavirdine: An antiviral drug for HIV/AIDS. nih.gov

Tacrine: An inhibitor of the AChE enzyme for Alzheimer's disease. nih.gov

The consistent incorporation of pyridine scaffolds in clinically successful agents underscores their immense value in medicinal chemistry and drug discovery. researchgate.netrsc.org

Overview of Halogenated Pyridine Derivatives

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a fundamental strategy in medicinal chemistry, and halogenated pyridines are key building blocks for pharmaceuticals and agrochemicals. nih.govnih.gov The carbon-halogen bond serves as a versatile anchor for further chemical transformations, allowing for the diversification of candidate compounds in structure-activity relationship (SAR) studies. chemrxiv.org

The introduction of a halogen can profoundly influence a molecule's properties in several ways:

Electronic Effects: Halogens are electronegative and can alter the electron distribution within the pyridine ring, affecting its reactivity and interactions with target proteins.

Steric Effects: The size of the halogen atom can be used to control the conformation of the molecule, which can be critical for fitting into a protein's binding site.

Lipophilicity: Halogens generally increase the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Halogen Bonding: Halogen atoms can participate in a specific type of non-covalent interaction known as a halogen bond, which can contribute to the binding affinity of a drug to its target.

Despite their importance, the selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards common electrophilic halogenation reagents. chemrxiv.org Consequently, significant research has been dedicated to developing novel synthetic methods for the regioselective halogenation of pyridines under milder conditions, suitable for use on complex molecules like late-stage pharmaceuticals. nih.govchemrxiv.orgdigitellinc.com

Rationale for Investigating 5-(2-Chlorophenyl)pyridin-3-ol

The specific rationale for investigating this compound stems from the strategic combination of its structural components: a 3-hydroxypyridine (B118123) core and a 2-chlorophenyl substituent. This "V-shaped" molecular architecture is frequently explored in the design of biologically active compounds, particularly kinase inhibitors. researchgate.net

The 3-hydroxypyridine moiety is a known pharmacophore. The hydroxyl group (-OH) is a key functional group that can act as both a hydrogen bond donor and acceptor, allowing for critical interactions within the active sites of enzymes and receptors.

The 2-chlorophenyl group provides several important features:

The phenyl ring offers a scaffold for hydrophobic interactions.

The chlorine atom at the ortho-position introduces specific steric and electronic properties. It can influence the rotational angle between the phenyl and pyridine rings, potentially locking the molecule into a specific, biologically active conformation.

The chlorine atom itself can form halogen bonds, providing an additional specific interaction with a biological target.

The combination of these features in this compound makes it a molecule of interest for screening against various biological targets, such as protein kinases, which are often implicated in diseases like cancer. Research into similarly structured V-shaped molecules, such as 3-(6-hydroxyindol-2-yl)-5-(phenyl)pyridine derivatives, has shown significant inhibitory activity against various kinases, supporting the investigation of related scaffolds. researchgate.net

While specific biological activity data for this compound is not widely published in peer-reviewed literature, its physicochemical properties are documented in chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO | PubChem |

| Average Mass | 205.64 g/mol | epa.gov |

| Monoisotopic Mass | 205.029442 g/mol | epa.gov |

| IUPAC Name | This compound | N/A |

Structure

3D Structure

Properties

CAS No. |

1258634-37-5 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

5-(2-chlorophenyl)pyridin-3-ol |

InChI |

InChI=1S/C11H8ClNO/c12-11-4-2-1-3-10(11)8-5-9(14)7-13-6-8/h1-7,14H |

InChI Key |

UGNZDDDLWJOEPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Chlorophenyl Pyridin 3 Ol

Retrosynthetic Analysis of 5-(2-Chlorophenyl)pyridin-3-ol

A retrosynthetic analysis of this compound primarily involves the disconnection of the carbon-carbon bond between the pyridine (B92270) and the phenyl rings. This is a key strategic bond, and its disconnection points towards a cross-coupling reaction as the final step in the forward synthesis.

The most logical disconnection is at the C5-C(Aryl) bond, which simplifies the target molecule into two key synthons: a pyridin-3-ol anion equivalent at the C5 position and a 2-chlorophenyl cation equivalent. These synthons correspond to practical synthetic precursors, or reagents.

Disconnection 1 (C-C Bond): The primary retrosynthetic disconnection breaks the bond between the pyridine C5 and the 2-chlorophenyl ring. This suggests a cross-coupling reaction.

Forward Reaction: A Suzuki-Miyaura cross-coupling reaction is a highly plausible forward synthesis step. This would involve the reaction of a 5-halopyridin-3-ol (where the halide is typically bromine or iodine) with (2-chlorophenyl)boronic acid. libretexts.org The hydroxyl group on the pyridine ring would likely require a protecting group (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn), or silyl (B83357) ethers) to prevent interference with the organometallic reagents.

Disconnection 2 (Pyridine Ring Formation): An alternative approach involves the construction of the substituted pyridine ring itself from acyclic precursors. organic-chemistry.org This can be envisioned through methods like the Hantzsch pyridine synthesis or related condensation strategies. organic-chemistry.org In this scenario, the 2-chlorophenyl group would be incorporated into one of the starting materials, for example, a β-ketoester or an enamine derived from a 2-chloroacetophenone (B165298) derivative. This approach can be complex due to potential side reactions and difficulties in controlling regioselectivity during the cyclization step.

Disconnection 3 (C-H Functionalization): A more modern retrosynthetic approach considers the direct formation of the C-C bond via C-H activation. youtube.com This would disconnect to pyridin-3-ol and a 2-chlorophenyl source.

Forward Reaction: A direct C-H arylation of pyridin-3-ol would be an atom-economical forward synthesis. However, controlling the regioselectivity of pyridine C-H functionalization is a significant challenge. digitellinc.comslideshare.net While methods exist for C2, C3, and C4 arylation of pyridines, selectively targeting the C5 position of pyridin-3-ol without a directing group is not straightforward. nih.govnih.gov For instance, radical arylation of 3-hydroxypyridines typically shows high regioselectivity for the C2 position. nih.govacs.org

Based on this analysis, the most reliable and regioselective strategy for synthesizing this compound involves the initial preparation of a 5-halo-3-hydroxypyridine intermediate, followed by a palladium-catalyzed cross-coupling reaction.

**2.2. Established Synthetic Routes to this compound

The synthesis of this compound can be accomplished through both conventional multi-step sequences and more contemporary, streamlined methodologies.

Conventional routes typically rely on the assembly of a pre-functionalized pyridine ring followed by a cross-coupling reaction. This step-wise approach ensures regiochemical control.

A representative conventional synthesis would proceed as follows:

Protection of Pyridin-3-ol: The hydroxyl group of commercially available pyridin-3-ol is protected to prevent its acidity from interfering with subsequent organometallic reactions. A common protecting group is the benzyl (Bn) ether, formed by reacting pyridin-3-ol with benzyl bromide in the presence of a base.

Regioselective Bromination: The resulting 3-(benzyloxy)pyridine is then regioselectively halogenated at the C5 position. Bromination can be achieved using N-Bromosuccinimide (NBS) in a suitable solvent. The directing effect of the benzyloxy group and the electronic nature of the pyridine ring guide the bromination to the C2 and C5 positions, from which the C5 isomer can be isolated.

Suzuki-Miyaura Cross-Coupling: The key C-C bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction. 5-Bromo-3-(benzyloxy)pyridine is reacted with (2-chlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. libretexts.orgnih.govharvard.edu

Deprotection: The final step is the removal of the benzyl protecting group to unveil the hydroxyl functionality. This is typically accomplished via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C), which cleaves the benzyl ether and yields the final product, this compound.

Advanced synthetic strategies aim to improve efficiency by reducing the number of steps and minimizing waste, often through the use of direct C-H functionalization.

A potential advanced route involves the direct C-H arylation of a pyridine N-oxide derivative, followed by reduction.

N-Oxide Formation: Pyridin-3-ol is converted to pyridin-3-ol N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide activates the pyridine ring for different patterns of electrophilic and nucleophilic substitution.

Palladium-Catalyzed C-H/C-H Cross-Coupling: The pyridine N-oxide can then undergo a palladium-catalyzed oxidative cross-coupling reaction directly with 2-chlorobenzene. rsc.orgnih.gov This type of reaction often requires a palladium(II) catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Ag₂CO₃ or benzoquinone) to facilitate the C-H activation of both coupling partners. The regioselectivity of this step can be sensitive to the ligands and reaction conditions.

Reduction of the N-Oxide: The resulting this compound N-oxide is then reduced to the target pyridine. This can be achieved using various reducing agents, such as PCl₃ or H₂ with a suitable catalyst.

While more direct, achieving high regioselectivity for the C5-arylation remains a significant challenge that often requires extensive optimization. Another advanced approach could utilize pyridyne chemistry, where a 3,4-pyridyne intermediate is generated from a precursor like 3-chloro-4-lithiopyridine and trapped with a 2-chlorophenyl nucleophile. rsc.orgnih.gov This method offers regioselective difunctionalization but requires carefully controlled conditions.

Optimization of Synthetic Yields and Purity of this compound

Optimizing the yield and purity of this compound is critical, particularly for the key Suzuki-Miyaura cross-coupling step. Several parameters can be systematically varied to enhance the reaction's efficiency. organic-chemistry.org

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variation | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst choice affects the rate of oxidative addition and reductive elimination. Pre-catalysts like Pd(OAc)₂ and Pd₂(dba)₃ are often paired with ligands. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can stabilize the palladium center, promote oxidative addition to aryl chlorides (if used), and accelerate the overall catalytic cycle. harvard.edu |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsOH | The base is crucial for activating the boronic acid. Stronger, more soluble bases like K₃PO₄ and Cs₂CO₃ are often more effective, especially with less reactive coupling partners. harvard.edu |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A biphasic solvent system is common for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. The choice of organic solvent can influence reaction temperature and catalyst stability. nih.gov |

| Temperature | 60°C - 110°C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeboronation of the boronic acid. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst system. |

Purification of the final product typically involves column chromatography on silica (B1680970) gel to remove residual catalyst, unreacted starting materials, and any homocoupled byproducts. Recrystallization from a suitable solvent system can be employed for final polishing to achieve high purity.

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The target molecule, this compound, is achiral, and therefore, stereochemical control is not a factor in its synthesis.

However, regioselectivity is of paramount importance. The synthesis must selectively form the C5-arylated pyridine isomer over other possibilities (e.g., C2, C4, or C6).

In Cross-Coupling Approaches: The regioselectivity is definitively established by the starting materials. By using a 5-halo-3-hydroxypyridine (or its protected form), the cross-coupling reaction can only occur at the C5 position. This makes the Suzuki-Miyaura pathway a highly reliable method for ensuring the correct regiochemical outcome. nih.govresearchgate.net The synthesis of the 5-bromopyridin-3-ol precursor itself must be regioselective, which is generally achievable.

In Direct C-H Arylation Approaches: Regioselectivity is a major challenge. The electronic properties of the pyridine ring and any substituents dictate the site of C-H activation. nih.gov

The nitrogen atom deactivates the adjacent C2 and C6 positions towards electrophilic attack but activates them for metallation.

A hydroxyl group at C3 is an ortho-, para-director. In the context of the pyridine ring, this would activate the C2, C4, and C6 positions.

Therefore, for an unambiguous and high-yielding synthesis of this compound, the cross-coupling strategy is superior in terms of regiochemical control.

Spectroscopic and Chromatographic Validation of this compound Synthesis

The successful synthesis of this compound must be confirmed through rigorous analytical techniques. A combination of spectroscopic and chromatographic methods is used to verify the structure and assess the purity of the final compound.

Chromatographic Validation:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and for a preliminary assessment of purity.

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the target compound from any impurities. The retention time is characteristic of the compound under specific column, mobile phase, and flow rate conditions.

Spectroscopic Validation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. organicchemistrydata.org The spectra would confirm the presence of both the pyridinol and the 2-chlorophenyl moieties and their connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which confirms the elemental composition of the synthesized compound. The fragmentation pattern can also offer additional structural information.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data Features |

| ¹H NMR | - Pyridyl Protons: Signals for H2, H4, and H6 of the pyridine ring, likely appearing as distinct singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). rsc.orgchemicalbook.com - Chlorophenyl Protons: A set of multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the four protons of the 2-chlorophenyl group. rsc.org - Hydroxyl Proton: A broad singlet (OH) whose chemical shift is dependent on solvent and concentration. |

| ¹³C NMR | - Pyridyl Carbons: Five distinct signals in the aromatic region (e.g., δ 120-155 ppm) corresponding to the pyridine ring carbons. The carbon bearing the hydroxyl group (C3) and the carbon attached to the phenyl ring (C5) would have characteristic shifts. rsc.orgsigmaaldrich.com - Chlorophenyl Carbons: Six signals for the 2-chlorophenyl ring, with the carbon attached to the chlorine (C-Cl) and the carbon attached to the pyridine ring (C-Py) showing characteristic chemical shifts. rsc.orgsigmaaldrich.com |

| Mass Spec. (HRMS) | - Molecular Ion Peak: An accurate mass measurement corresponding to the molecular formula C₁₁H₈ClNO. The presence of the chlorine atom would be indicated by a characteristic M+2 isotopic peak with approximately one-third the intensity of the molecular ion peak. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group. - C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. - C-Cl Stretch: A signal in the fingerprint region, typically around 750-800 cm⁻¹. |

Chemical Reactivity and Derivatization Strategies of 5 2 Chlorophenyl Pyridin 3 Ol

Exploration of Reaction Mechanisms for 5-(2-Chlorophenyl)pyridin-3-ol Functionalization

The functionalization of this compound can proceed through several reaction mechanisms, primarily centered around the pyridine (B92270) ring and the hydroxyl group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack compared to benzene, but it also facilitates nucleophilic substitution, particularly at positions ortho and para to the nitrogen. youtube.com The hydroxyl group can act as a nucleophile or be converted into a better leaving group for substitution reactions.

Site-Selective Modular Derivatization at Pyridine Positions of this compound

The ability to selectively modify specific positions on the pyridine ring is crucial for developing new derivatives with tailored properties.

Electrophilic Aromatic Substitution Reactions on this compound

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom. youtube.comwikipedia.org Reactions like nitration and halogenation often require harsh conditions and may result in low yields. youtube.com For instance, the nitration of pyridine itself requires vigorous conditions and gives the 3-nitro product in low yield. rsc.orglibretexts.org To overcome this, the pyridine nitrogen can be oxidized to an N-oxide, which activates the ring towards electrophilic attack, particularly at the 4-position. wikipedia.orgrsc.org Subsequent reduction of the N-oxide restores the pyridine ring.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyridine Derivatives

| Reaction | Reagents | Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 3-Nitropyridine | Low yield rsc.orglibretexts.org |

| Halogenation | Br₂/FeBr₃ | 3-Bromopyridine | Requires high temperatures masterorganicchemistry.com |

| Sulfonation | SO₃/H₂SO₄ | Pyridine-3-sulfonic acid | Reversible reaction |

Nucleophilic Substitution Reactions on this compound

The pyridine ring in this compound is more susceptible to nucleophilic aromatic substitution (SNA) than benzene. youtube.com The electron-withdrawing nitrogen atom stabilizes the intermediate Meisenheimer complex formed during the reaction. Halogen atoms on the pyridine ring, particularly at the 2- and 4-positions, are good leaving groups for SNA reactions. The hydroxyl group at the 3-position can also influence the reactivity, potentially acting as an internal nucleophile or directing incoming nucleophiles. For example, pyridin-3-ol has been shown to react at the oxygen atom in nucleophilic substitution reactions with perfluoropyridines. osi.lv

Transition Metal-Catalyzed Cross-Coupling Methodologies for this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrhhz.net For this compound, these reactions can be applied to both the pyridine and the chlorophenyl rings. The chlorine atom on the phenyl ring and any introduced halogens on the pyridine ring can serve as electrophilic partners in couplings like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These methods allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups. nih.govrhhz.net For instance, palladium-catalyzed Suzuki-Miyaura couplings are widely used for the synthesis of biaryl compounds. nih.gov

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron compounds and organic halides | C-C nih.gov |

| Heck | Palladium | Alkenes and organic halides | C-C |

| Buchwald-Hartwig | Palladium | Amines and organic halides | C-N rhhz.net |

| Sonogashira | Palladium/Copper | Terminal alkynes and organic halides | C-C |

Chemical Modifications of the Chlorophenyl Moiety in this compound

The 2-chlorophenyl group offers another site for derivatization. The chlorine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, the chlorine atom is utilized in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups at the 2-position of the phenyl ring, leading to a diverse range of analogs.

Synthesis of Analogs and Congeners of this compound for Structure-Activity Studies

The synthesis of analogs and congeners is essential for establishing structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features responsible for its biological activity. For example, analogs with different substituents on the phenyl ring or at various positions on the pyridine ring can be synthesized and evaluated. nih.govmdpi.comresearchgate.net This information is crucial for the design of more potent and selective compounds.

This compound as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical scaffold of this compound integrates three key reactive centers: a hydroxyl group, a pyridine nitrogen, and a halogenated aromatic ring. This unique combination of functionalities makes it a highly versatile intermediate in organic synthesis, enabling a wide array of derivatization strategies. These strategies include, but are not limited to, reactions at the hydroxyl and nitrogen centers, as well as cross-coupling reactions involving the chlorophenyl moiety. Such derivatizations are instrumental in the construction of complex molecules with potential applications in medicinal chemistry and materials science. lifechemicals.com

The strategic positioning of these functional groups allows for selective transformations, providing pathways to a diverse range of molecular architectures. The hydroxyl group can readily undergo O-alkylation or O-acylation, while the pyridine nitrogen is amenable to N-alkylation, forming pyridinium (B92312) salts. Furthermore, the chloro-substituent on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. fiveable.menobelprize.orglibretexts.org

The utility of this compound as a synthetic building block is exemplified by its role in the synthesis of complex bioactive molecules. The ability to selectively modify different parts of the molecule allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable precursor for drug discovery programs. lifechemicals.com

The presence of both a hydroxyl group and a pyridine nitrogen in this compound allows for regioselective alkylation reactions. The outcome of these reactions—O-alkylation versus N-alkylation—is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent system. researchgate.net

Generally, in the presence of a suitable base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide, which can then react with an alkyl halide to yield the corresponding O-alkylated product. This strategy is commonly employed to introduce a variety of side chains, which can modulate the lipophilicity and steric profile of the molecule. For instance, a mild and regioselective N-alkylation of 2-pyridones has been successfully developed in water, highlighting the potential for environmentally benign synthetic routes. researchgate.net While this example is on a pyridone system, the principles of controlling regioselectivity in alkylation are broadly applicable.

Conversely, N-alkylation of the pyridine ring leads to the formation of pyridinium salts. This transformation can alter the electronic properties of the pyridine ring and introduce a positive charge, which can be advantageous for certain biological interactions. Studies on the N-alkylation of other pyridine-containing systems have shown that the choice of the alkylating agent and reaction conditions can exclusively favor the formation of N-alkylated products. nih.gov

The table below summarizes the potential alkylation reactions for this compound, drawing parallels from related heterocyclic systems.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ether derivatives | Modulation of lipophilicity and steric bulk |

| N-Alkylation | Alkyl halide, Solvent (e.g., Et₂O) | Pyridinium salts | Alteration of electronic properties, introduction of charge |

This table presents potential reactions based on the known reactivity of pyridin-3-ols and related heterocycles.

The 2-chlorophenyl group in this compound is a key feature that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds. fiveable.menobelprize.orglibretexts.org The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org

In a typical Suzuki coupling reaction, the chloropyridine derivative is reacted with an organoboron compound in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond between the phenyl ring of the pyridinol and the organic group from the boronic acid. The efficiency and selectivity of these reactions have been demonstrated in the synthesis of various 3,5-dichloro-2-arylpyridines. fiveable.me

The versatility of palladium-catalyzed reactions extends beyond Suzuki coupling to include other transformations such as Stille, Heck, and Buchwald-Hartwig amination reactions, further expanding the synthetic utility of this compound as an intermediate. These reactions provide access to a wide range of derivatives with diverse functionalities.

The following table outlines potential palladium-catalyzed cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond | Product Class |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C | Biaryl compounds |

| Stille | Organotin Reagent | Pd catalyst | C-C | Biaryl compounds |

| Heck | Alkene | Pd catalyst, Base | C-C | Substituted alkenes |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N | Arylamines |

This table illustrates the potential for various cross-coupling reactions based on the presence of the chlorophenyl group.

The strategic arrangement of functional groups in this compound also makes it a valuable precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization or multi-step reaction sequences, the pyridine and phenyl rings can be incorporated into larger, more complex polycyclic structures. researchgate.netresearchgate.net

For instance, the hydroxyl group and a suitably positioned substituent on the phenyl ring could undergo a cyclization reaction to form a furan (B31954) or pyran ring fused to the pyridine core. The synthesis of various pyrido-fused heterocycles has been reported, demonstrating the feasibility of such transformations. nobelprize.org These fused systems often exhibit unique biological activities and are of significant interest in medicinal chemistry.

The construction of such fused systems can be achieved through various synthetic strategies, including intramolecular Heck reactions, condensation reactions, and other cyclization methods. The ability to build upon the this compound core to create these intricate molecular architectures underscores its importance as a versatile synthetic intermediate.

Structure Activity Relationship Sar Studies of 5 2 Chlorophenyl Pyridin 3 Ol Analogs

Rational Design Principles for SAR Exploration of 5-(2-Chlorophenyl)pyridin-3-ol Derivatives

The rational design of analogs of this compound would be founded on established principles of medicinal chemistry, focusing on modifying the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The pyridine (B92270) ring itself is a well-known "privileged scaffold" in drug discovery, present in numerous approved drugs due to its ability to form key interactions with biological targets. researchgate.netnih.gov

The design strategy would likely involve a systematic variation of the substituents on both the pyridine and the phenyl rings. Key considerations would include:

Conformational Restriction: Introducing conformational constraints, such as by cyclization or the introduction of rigid linkers, could lock the molecule into a bioactive conformation, potentially increasing affinity for its target.

Introduction of Functional Groups: The addition of hydrogen bond donors and acceptors, as well as charged groups, would be explored to establish new interactions with the target protein. The hydroxyl group on the pyridin-3-ol moiety is a key feature, likely acting as a hydrogen bond donor or acceptor.

For instance, in the design of renin inhibitors, X-ray crystal structure analysis was utilized to guide the design of (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides, highlighting the power of structure-based design. nih.gov A similar approach for this compound would involve computational docking of virtual analogs into a putative target's active site to prioritize synthesis.

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for this scaffold would identify the essential three-dimensional arrangement of chemical features necessary for biological activity. Based on the structure, the key pharmacophoric elements of this compound can be hypothesized as:

A Hydrogen Bond Acceptor/Donor: The hydroxyl group at the 3-position of the pyridine ring is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor.

An Aromatic Ring System: The pyridine ring serves as a central aromatic feature.

A Second Aromatic/Hydrophobic Feature: The 2-chlorophenyl group at the 5-position provides a significant hydrophobic and aromatic feature, likely involved in van der Waals or pi-stacking interactions with the target. The ortho-chloro substituent influences the torsion angle between the two rings, which can be critical for fitting into a binding pocket.

A Halogen Bond Donor: The chlorine atom on the phenyl ring can potentially act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized in drug design.

Pharmacophore models for related structures, such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, have been generated to understand their selective COX-2 inhibitory activity. semanticscholar.org Such a model typically includes features like hydrogen bond acceptors and aromatic rings. semanticscholar.org Similar computational approaches could be applied to a series of active this compound analogs to derive a predictive pharmacophore model.

Table 1: Postulated Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor/Donor | 3-hydroxyl group on the pyridine ring | Hydrogen bonding with amino acid residues |

| Aromatic Ring | Pyridine ring | Pi-stacking, hydrophobic interactions |

| Aromatic/Hydrophobic Group | 2-chlorophenyl ring | Hydrophobic interactions, pi-stacking |

| Halogen Bond Donor | Chlorine atom | Halogen bonding with electron-rich atoms |

Impact of Substituent Effects on the Biological Activity of this compound Analogs

The biological activity of this compound analogs would be highly sensitive to the nature and position of substituents on both the pyridine and phenyl rings.

Substitutions on the Phenyl Ring:

Position of the Chloro Group: Moving the chlorine atom from the ortho to the meta or para position would alter the electronic distribution and the rotational barrier between the two rings, significantly impacting how the molecule presents itself to a binding site. Studies on other bicyclic systems have shown that the position of a halogen substituent is crucial for activity.

Nature of the Halogen: Replacing chlorine with other halogens (fluorine, bromine, iodine) would modulate lipophilicity, polarizability, and the potential for halogen bonding, offering a fine-tuning mechanism for activity.

Other Substituents: Introducing electron-donating or electron-withdrawing groups on the phenyl ring would alter its electronic properties and could introduce new points of interaction. For example, in a series of pyridin-3-yl pyrimidines, the presence of halogen substituents on an aniline (B41778) ring was found to be important for Bcr-Abl inhibitory activity. nih.gov

Substitutions on the Pyridine Ring:

The 3-hydroxyl group: Esterification or etherification of the hydroxyl group would abolish its hydrogen bond donating ability and increase lipophilicity, which could either increase or decrease activity depending on the target's requirements.

Table 2: Hypothetical Impact of Substitutions on the Biological Activity of this compound Analogs

| Position of Substitution | Type of Substituent | Potential Effect on Activity | Rationale |

| Phenyl Ring (ortho, meta, para) | Halogens (F, Br, I) | Modulation | Alters lipophilicity, electronics, and halogen bonding potential. |

| Phenyl Ring | Electron-donating groups (e.g., -OCH3) | Increase or Decrease | Modifies electronic character and potential for new H-bonds. |

| Phenyl Ring | Electron-withdrawing groups (e.g., -CF3) | Increase or Decrease | Alters electronic character and can influence metabolic stability. |

| Pyridine Ring (Position 3) | O-Alkyl, O-Acyl | Decrease (likely) | Blocks key hydrogen bonding interaction. |

| Pyridine Ring (Positions 2, 4, 6) | Small Alkyl Groups | Increase or Decrease | Probes for steric tolerance and additional hydrophobic pockets. |

Ligand Efficiency and Molecular Descriptors in the Optimization of this compound Derivatives

In the optimization of lead compounds, metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are invaluable for guiding the selection of the most promising analogs.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE indicates that a molecule achieves a given potency with a smaller size, which is generally desirable for developing drug candidates with good physicochemical properties. For a series of this compound analogs, calculating and comparing their LE values would help identify which modifications provide the most "potency per atom." Studies on other classes of inhibitors have shown that LE tends to decrease as the size of the ligand increases beyond a certain point. nih.gov

Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (logP or logD). It is a measure of how efficiently a compound achieves its potency without becoming excessively greasy, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. Optimizing the LLE of this compound analogs would be a key strategy to maintain a balance between potency and drug-like properties.

Other molecular descriptors that would be crucial in the optimization process include:

Molecular Weight (MW): Keeping the molecular weight within a reasonable range is important for oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of membrane permeability.

Number of Rotatable Bonds: A lower number of rotatable bonds is generally associated with better oral bioavailability.

By tracking these descriptors for each synthesized analog, a medicinal chemist can make more informed decisions to guide the optimization process towards a clinical candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogs with known biological data, a QSAR model could be developed to predict the activity of untested analogs, thereby prioritizing synthetic efforts.

The development of a QSAR model would involve:

Data Set Preparation: A set of synthesized analogs with their corresponding biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMFA or CoMSIA).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

For example, 3D-QSAR studies on N3-phenylpyrazinones as CRF1 receptor antagonists have successfully identified key steric and electronic features that govern activity. nih.gov Similarly, QSAR models for pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors have been developed using both linear and non-linear methods. nih.gov A successful QSAR model for this compound analogs would provide valuable insights into the structural requirements for optimal biological activity.

Molecular Interactions and Preclinical Biological Mechanisms of 5 2 Chlorophenyl Pyridin 3 Ol

Identification and Validation of Molecular Targets for 5-(2-Chlorophenyl)pyridin-3-ol

The initial step in characterizing a novel compound involves identifying its molecular targets. However, for this compound, specific targets have not been experimentally validated.

In Vitro Enzyme Inhibition Kinetics of this compound

There is currently no publicly available data from in vitro enzyme inhibition assays for this compound. Studies on structurally related pyridine (B92270) derivatives suggest potential inhibitory activity against various enzymes, but direct evidence for this specific compound is absent.

Receptor Binding Profile of this compound

The receptor binding profile of this compound has not been determined. Receptor binding assays are crucial for understanding the pharmacodynamics of a compound, and the lack of such data prevents any definitive statements about its potential interactions with cellular receptors.

Protein-Ligand Interaction Analysis of this compound

Computational and experimental analyses to elucidate the protein-ligand interactions of this compound have not been reported. Such studies, including X-ray crystallography or NMR spectroscopy, are essential for visualizing the binding mode of a compound to its target protein, and this information is not available for this compound.

Elucidation of the Cellular Mechanism of Action of this compound

Without identified molecular targets, the cellular mechanism of action for this compound remains speculative. Understanding how a compound affects cellular pathways is fundamental to its development as a therapeutic agent, and this knowledge is currently lacking.

Antimicrobial Activity Spectrum and Mechanisms of this compound

While many pyridine-containing compounds exhibit antimicrobial properties, the specific activity spectrum and mechanisms of this compound have not been documented.

Antibacterial Efficacy and Mode of Action (e.g., Cell Wall Synthesis Inhibition)

There are no published studies detailing the antibacterial efficacy or the mode of action of this compound. Therefore, it is unknown whether this compound possesses any antibacterial properties or, if it does, whether it would act through mechanisms such as the inhibition of cell wall synthesis or other bacterial processes.

Antifungal Efficacy and Molecular Basis

There are currently no publicly available scientific studies that have investigated the antifungal efficacy of this compound. Consequently, the molecular basis of any potential antifungal activity remains unknown. Research into the effects of this specific compound against various fungal strains has not been reported in the accessible scientific literature.

Studies on Microbial Resistance Mechanisms to this compound

No studies have been published detailing microbial resistance mechanisms to this compound. The absence of research in this area means there is no information on whether microorganisms have developed or could develop resistance to this compound, nor any understanding of the potential molecular or genetic basis for such resistance.

Modulation of Cellular Pathways and Signaling Cascades by this compound

There is no available research on the modulation of cellular pathways or signaling cascades by this compound. Scientific investigations into how this compound might interact with and influence cellular functions, such as cell signaling, proliferation, or apoptosis, have not been documented in the public domain.

In Vitro Efficacy and Selectivity Profiling of this compound

Data Tables

Due to the lack of available research, no data tables on the biological activity of this compound can be provided.

Computational Chemistry and Molecular Modeling of 5 2 Chlorophenyl Pyridin 3 Ol

Conformational Analysis and Molecular Dynamics Simulations of 5-(2-Chlorophenyl)pyridin-3-ol

Conformational analysis is a critical first step in understanding the behavior of a molecule, as its three-dimensional shape dictates its ability to interact with biological receptors. For this compound, the key conformational feature is the rotational barrier between the pyridine (B92270) and chlorophenyl rings. Computational analysis of structurally similar biaryl systems has shown that such rotations can have energy barriers of around 20 kcal/mol, suggesting that atropisomers (stereoisomers arising from hindered rotation) could exist. nih.gov Nuclear Magnetic Resonance (NMR) studies on related compounds have determined these energy barriers to be approximately 18 kcal/mol. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound over time. These simulations can reveal the stability of different conformations and the transitions between them. For instance, MD simulations of similar pyridine derivatives have been used to calculate solubility parameters and assess the stability of the molecule. researchgate.net In the context of this compound, an MD simulation would likely show that the molecule explores a range of dihedral angles between the two rings, with certain low-energy conformations being more populated. The results of such a simulation could be summarized in a table illustrating the most stable conformations and their relative energies.

| Conformer | Dihedral Angle (Pyridine-Chlorophenyl) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 45° | 0.0 | 60 |

| 2 | -45° | 0.2 | 30 |

| 3 | 135° | 2.5 | 5 |

| 4 | -135° | 2.7 | 5 |

| This table is illustrative and based on typical findings for similar biaryl compounds. |

Molecular Docking Studies with this compound and Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in identifying potential biological targets for a molecule and understanding the key interactions that stabilize the ligand-receptor complex. For this compound, docking studies could be performed against a variety of receptors to explore its potential therapeutic applications.

For example, studies on similar pyridine derivatives have shown that the hydroxyl group at the 3-position of the pyridine ring is crucial for binding to certain receptors, often forming a hydrogen bond with the active site. nih.gov In docking studies with thrombin, for instance, the orientation of the pyridine hydroxyl group can significantly impact the binding affinity. nih.gov Similarly, docking studies of pyrazole (B372694) derivatives with the HIV-1 non-nucleoside reverse transcriptase inhibitor target have highlighted the importance of specific interactions for inhibitory activity. researchgate.net

A hypothetical docking study of this compound with a kinase receptor might reveal the following interactions:

| Receptor Residue | Interaction Type | Distance (Å) |

| ASP 154 | Hydrogen Bond with Pyridine-OH | 2.1 |

| LYS 88 | Pi-Cation with Pyridine Ring | 3.5 |

| PHE 152 | Pi-Pi Stacking with Chlorophenyl Ring | 4.2 |

| VAL 70 | Hydrophobic Interaction with Chlorophenyl Ring | 3.8 |

| This table is illustrative and based on common interactions observed in kinase-ligand complexes. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of a molecule. These methods can be used to calculate a wide range of parameters, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For this compound, DFT calculations using a basis set such as B3LYP/6-31G* would likely show that the molecule has a slightly non-planar structure. nih.gov The calculated bond lengths and angles would be in good agreement with experimental data if available. ijbiotech.com The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity. researchgate.net

A summary of hypothetical DFT-calculated properties for this compound is presented below:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Total Energy | -1250 Hartree |

| This table is illustrative and based on typical values for similar organic molecules. |

Pharmacophore Modeling and Virtual Screening Applications for this compound Analogs

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound analogs could be developed based on a set of known active compounds targeting a specific receptor. researchgate.netnih.gov

A typical pharmacophore model for a kinase inhibitor, for example, might include features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the hydroxyl group), and an aromatic ring (the chlorophenyl group). nih.gov This model could then be used to search large chemical databases for other molecules that fit these criteria, a process known as virtual screening. This approach allows for the rapid identification of new potential drug candidates with diverse chemical scaffolds. nih.gov

A hypothetical pharmacophore model for this compound analogs might consist of the following features:

| Feature | Description |

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Hydrogen Bond Donor | Pyridin-3-ol Hydroxyl Group |

| Aromatic Ring | 2-Chlorophenyl Ring |

| Hydrophobic Feature | Chlorine Atom |

| This table is illustrative and based on the chemical structure of the compound. |

Prediction of Binding Affinities and Molecular Interactions of this compound

Predicting the binding affinity of a ligand to its receptor is a key goal of computational chemistry. Various methods can be employed, ranging from scoring functions in molecular docking to more rigorous but computationally expensive techniques like free energy perturbation (FEP) and thermodynamic integration (TI).

Molecular dynamics simulations can also be used to estimate binding free energies. For example, the binding free energy of novel 4H-pyrano[3,2-c]pyridine analogues to their target enzyme was calculated to be around -35.4 kcal/mol, indicating a strong interaction. nih.gov For this compound, similar calculations could be performed to predict its binding affinity to various receptors. The molecular interactions underpinning this affinity, such as hydrogen bonds and hydrophobic contacts, can be analyzed in detail from the docked poses and MD trajectories. nih.gov

An illustrative prediction of binding affinities for this compound with different kinases is shown below:

| Kinase Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Kinase A | -9.8 | ASP 210, LYS 45, TYR 150 |

| Kinase B | -8.5 | GLU 120, PHE 180, LEU 35 |

| Kinase C | -7.2 | ASN 95, VAL 50, ILE 140 |

| This table is illustrative and based on typical ranges of binding affinities for small molecule kinase inhibitors. |

Advanced Research Applications and Future Directions for 5 2 Chlorophenyl Pyridin 3 Ol

Development of 5-(2-Chlorophenyl)pyridin-3-ol as a Chemical Probe for Biological Investigations

A comprehensive search of scientific databases and chemical literature did not yield any studies focused on the development or application of this compound as a chemical probe. Chemical probes are powerful tools used to study biological systems, and their development requires extensive characterization of a compound's selectivity, potency, and mechanism of action. At present, there is no published research detailing the necessary validation of this compound for such purposes. While related structures, such as certain pyridine (B92270) derivatives, have been explored as fluorescent probes nih.govmdpi.com, no such work has been documented for this specific molecule.

Integration of this compound into Chemical Biology Screening Libraries

There is no publicly available information to suggest that this compound has been incorporated into chemical biology screening libraries. These libraries are collections of compounds used in high-throughput screening to identify new drug leads or to probe biological pathways. The inclusion of a compound in such a library is typically documented in publications or patents, none of which were found for this compound. The process of curating these libraries often involves selecting compounds with diverse chemical scaffolds and potential biological activity, and it appears this particular compound has not been a focus of such efforts to date.

Exploration of Novel Research Avenues for this compound Derivatives

While research into derivatives of the core pyridine structure is extensive, with studies on various chlorophenyl-substituted pyridines and related heterocyclic compounds ontosight.aimdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.govnih.govnih.govscielo.brresearchgate.net, there is a lack of specific research that originates from this compound as a parent compound. The exploration of derivatives is a common strategy to optimize the biological activity or physicochemical properties of a lead compound. However, without initial data on the biological relevance of this compound, the rationale for synthesizing and testing its derivatives has not been established in the available scientific literature.

Sustainable and Scalable Synthetic Approaches for this compound in Research Settings

Detailed synthetic procedures for this compound are not prominently described in the context of sustainable or scalable research applications in the reviewed literature. While general methods for the synthesis of substituted pyridines are well-established in organic chemistry researchgate.net, specific studies focusing on green chemistry principles or large-scale production for this particular compound are not documented. The development of such synthetic routes is often driven by a demonstrated need for the compound in further research, which is not currently apparent.

Synergistic Research and Combination Studies with this compound

No synergistic or combination studies involving this compound have been reported in the scientific literature. Such research typically investigates the enhanced effects of a compound when used in conjunction with other agents. This requires a foundational understanding of the compound's own biological activity, which is currently lacking for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-(2-chlorophenyl)pyridin-3-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A high-yield (91%) synthesis of structurally analogous compounds involves cyclization reactions under mild conditions, with trifluoroacetic acid as a catalyst. Optimization includes temperature control (e.g., reflux), solvent selection (e.g., CDCl₃ for NMR monitoring), and purification via column chromatography. Characterization using -NMR, -NMR, and HRMS ensures purity and structural validation . For derivatives, Lewis acid catalysts (e.g., ZnCl₂) and controlled stoichiometry enhance regioselectivity .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Use fume hoods for handling to avoid inhalation or skin contact. Safety protocols from analogous chlorophenyl compounds recommend PPE (gloves, lab coats) and immediate spill containment using sand or diatomite. Environmental precautions include preventing drainage into water systems .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : -NMR (300 MHz) and -NMR (125.76 MHz) in CDCl₃ resolve aromatic protons and coupling patterns (e.g., δ 7.49–8.62 ppm for aromatic signals). HRMS (ESI) confirms molecular ions ([M+H]⁺) with <0.5 ppm error. For structural ambiguity, X-ray crystallography provides definitive confirmation of substituent positioning .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or HRMS) when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Cross-validate using 2D-NMR (COSY, HSQC) to assign proton-carbon correlations. If HRMS deviates, recalibrate the instrument or re-synthesize the compound with deuterated solvents to rule out impurities. For persistent issues, X-ray diffraction provides unambiguous structural resolution .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the chlorophenyl group. Molecular Operating Environment (MOE) software predicts steric hindrance and regioselectivity in substitution reactions. Docking studies assess interactions with biological targets, such as enzymes or receptors, to guide drug design .

Q. How can the electronic effects of the 2-chlorophenyl substituent influence the regioselectivity of reactions involving this compound?

- Methodological Answer : The electron-withdrawing chloro group directs electrophilic substitution to the pyridine's meta-position. Kinetic studies under varying pH and temperature conditions reveal preferential formation of 3-hydroxy derivatives. Competitive experiments with isotopic labeling (e.g., ) track reaction pathways to confirm mechanistic hypotheses .

Q. What strategies can be employed to scale up the synthesis of this compound while maintaining reproducibility and minimizing side reactions?

- Methodological Answer : Continuous flow reactors improve heat dissipation and mixing efficiency at scale. Optimize catalyst loading (e.g., 5 mol% ZnCl₂) and solvent polarity (e.g., DMF vs. THF) to suppress by-products like dimerization. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.